molecular formula C19H29N3O2 B7167852 N-(2-methyl-4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

N-(2-methyl-4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide

Cat. No.: B7167852
M. Wt: 331.5 g/mol
InChI Key: NSRFQCKZDCMLQV-UHFFFAOYSA-N
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Description

N-(2-methyl-4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a propoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-methyl-4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-3-12-24-17-6-7-18(15(2)13-17)20-19(23)22-11-8-16(14-22)21-9-4-5-10-21/h6-7,13,16H,3-5,8-12,14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRFQCKZDCMLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)N2CCC(C2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-methyl-4-propoxyphenylamine with pyrrolidine-1-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as methylene chloride and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-methyl-4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a potential drug candidate.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide stands out due to its unique combination of a pyrrolidine ring and a propoxyphenyl group. This structure imparts specific chemical properties and biological activities that differentiate it from other similar compounds.

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